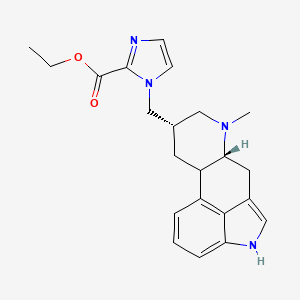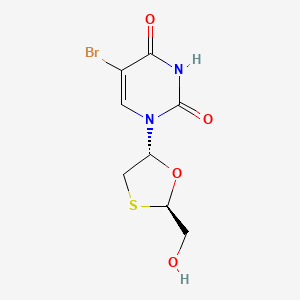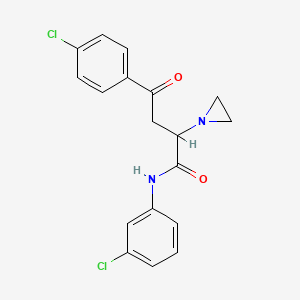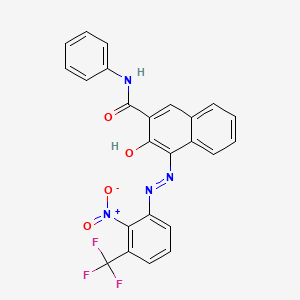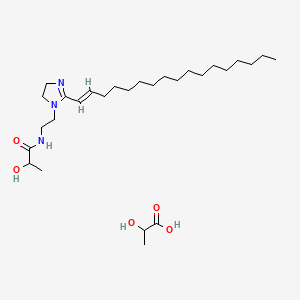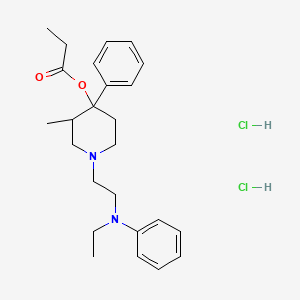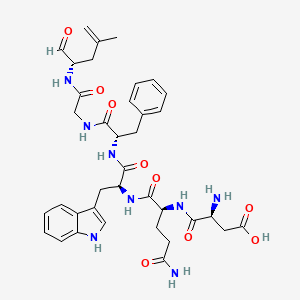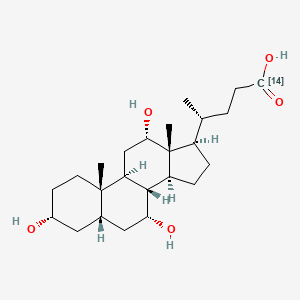
Cholic acid, (carboxy-14C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cholic acid-24-14c is a radiolabeled derivative of cholic acid, a primary bile acid produced in the liver. Cholic acid plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The radiolabeling with carbon-14 at the 24th position allows for the tracking and study of the metabolic pathways and interactions of cholic acid within biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cholic acid-24-14c involves the incorporation of carbon-14 into the cholic acid molecule. One efficient method involves the use of potassium cyanide labeled with carbon-14. The key intermediate, 23-chloro-3α, 7α, 12α-triformyloxynorcholane, is synthesized by the degradation of triformyl-protected cholic acid. This intermediate is then further processed to yield cholic acid-24-14c .
Industrial Production Methods
Industrial production of cholic acid-24-14c follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the protection of functional groups, selective chlorination, and incorporation of the radiolabel. The final product is purified to ensure high radiochemical purity and specific activity suitable for research applications.
化学反応の分析
Types of Reactions
Cholic acid-24-14c undergoes various chemical reactions, including:
Oxidation: Cholic acid can be oxidized to form 3-oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxo derivatives of cholic acid, which are useful for studying the metabolic pathways and interactions of bile acids.
科学的研究の応用
Cholic acid-24-14c has numerous applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of bile acids.
Biology: Helps in understanding the metabolism and transport of bile acids in biological systems.
Medicine: Used in research related to liver function, bile acid synthesis disorders, and cholesterol metabolism.
Industry: Employed in the development of pharmaceuticals and diagnostic agents.
作用機序
Cholic acid-24-14c exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It facilitates the emulsification and absorption of dietary fats and fat-soluble vitamins. The radiolabel allows researchers to track its movement and transformation within the body, providing insights into bile acid metabolism and its role in various physiological processes .
類似化合物との比較
Similar Compounds
Chenodeoxycholic acid: Another primary bile acid with similar functions but different hydroxylation patterns.
Deoxycholic acid: A secondary bile acid formed by the bacterial dehydroxylation of cholic acid.
Lithocholic acid: Another secondary bile acid with distinct metabolic pathways.
Uniqueness
Cholic acid-24-14c is unique due to its radiolabeling with carbon-14, which allows for precise tracking and study of its metabolic pathways. This makes it an invaluable tool in research, providing detailed insights into the dynamics of bile acid metabolism that are not possible with non-labeled compounds .
特性
CAS番号 |
32447-38-4 |
|---|---|
分子式 |
C24H40O5 |
分子量 |
410.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](114C)pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1/i21+2 |
InChIキー |
BHQCQFFYRZLCQQ-OZAOIJOWSA-N |
異性体SMILES |
C[C@H](CC[14C](=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




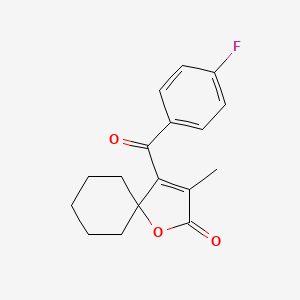

![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
